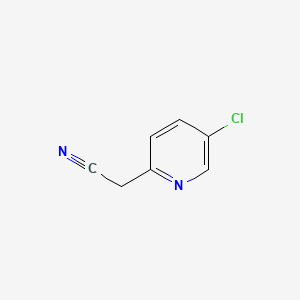
Tert-butyl 1-aminocyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 1-aminocyclopropanecarboxylate is an organic compound with the molecular formula C8H15NO2 . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl 1-aminocyclopropanecarboxylate or similar compounds often involves tert-butylation reactions. For instance, free amino acids can be treated with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate to directly afford tert-butyl esters with free amino groups quickly and in good yields .Molecular Structure Analysis
The molecular structure of Tert-butyl 1-aminocyclopropanecarboxylate consists of a cyclopropane ring attached to a carboxylate group and an amino group . The exact structure can be found in databases like ChemSpider .Chemical Reactions Analysis
Tert-butyl 1-aminocyclopropanecarboxylate, like other tert-butyl esters, can undergo various chemical reactions. For example, it can participate in tert-butylation reactions . More specific reactions would depend on the reaction conditions and the presence of other reactants.Mechanism of Action
The mechanism of action of Tert-butyl 1-aminocyclopropanecarboxylate in chemical reactions often involves the tert-butyl group. For instance, in tert-butylation reactions, the tert-butyl group can act as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .
Future Directions
The future directions in the research and application of Tert-butyl 1-aminocyclopropanecarboxylate could involve its use in the synthesis of more complex organic compounds. For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids have been prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used in dipeptide synthesis . This suggests potential applications of Tert-butyl 1-aminocyclopropanecarboxylate in peptide and protein chemistry.
properties
IUPAC Name |
tert-butyl 1-aminocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(2,3)11-6(10)8(9)4-5-8/h4-5,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRMBQTWQAYARV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B596615.png)
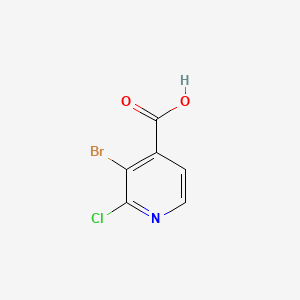
![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)
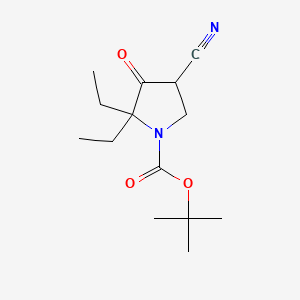

![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)
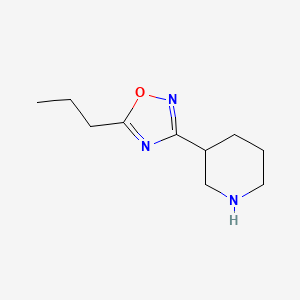

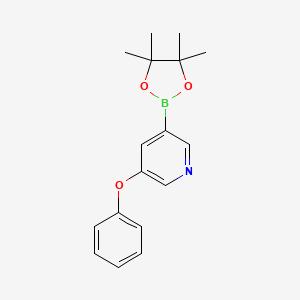

![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)

